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molecular formula C11H19ClN2O3 B8564732 Ethyl 4-(4-chlorobutanoyl)piperazine-1-carboxylate

Ethyl 4-(4-chlorobutanoyl)piperazine-1-carboxylate

Cat. No. B8564732
M. Wt: 262.73 g/mol
InChI Key: WOMRSAOGSPXKPD-UHFFFAOYSA-N
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Patent
US09278982B2

Procedure details

Ethyl piperazine-1-carboxylate (800 mg, 5.06 mmol) was treated with 4-chlorobutanoyl chloride (856 mg, 6.07 mmol) in anhydrous CH2Cl2 (25 mL) containing Et3N (1.54 kg, 15.17 mmol) at 20° C. for 2 h, and then washed with 1 M HCl(aq). The organic phase was dried over MgSO4, and concentrated under reduced pressure to give ethyl 4-(4-chlorobutanoyl)piperazine-1-carboxylate (1.315 kg, 99% yield). C11H19ClN2O3; pale yellow oil; 1H NMR (400 MHz, CDCl3) δ 4.13 (2H, q, J=7.2 Hz), 3.62 (2H, t, J=5.6 Hz), 3.58 (2H, m), 3.46 (6H, m) 2.49 (2H, t, J=6.8 Hz), 2.11 (2H, m), 1.25 (3H, t, J=7.2 Hz); 13C NMR (100 MHz, CDCl3) δ 170.1, 155.1, 61.7, 45.2, 44.8, 43.7 (2×), 41.4, 29.8, 27.8, 14.7; ESI-HRMS calcd for C11H20ClN2O3: 263.1162. found: m/z 263.1175 [M+H]+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
856 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.54 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:12][CH2:13][CH2:14][CH2:15][C:16](Cl)=[O:17].CCN(CC)CC>C(Cl)Cl>[Cl:12][CH2:13][CH2:14][CH2:15][C:16]([N:4]1[CH2:5][CH2:6][N:1]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2][CH2:3]1)=[O:17]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OCC
Name
Quantity
856 mg
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.54 kg
Type
reactant
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 M HCl(aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)N1CCN(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.315 kg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98914.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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